Cas no 856897-92-2 ([3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine)

[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine structure
856897-92-2 structure
商品名:[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine
CAS番号:856897-92-2
MF:C13H9F4N
メガワット:255.210877180099
CID:4990774

[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine 化学的及び物理的性質

名前と識別子

    • [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine
    • 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-amine
    • BB 0222842
    • 3-fluoro-4'-(trifluoromethyl)-4-biphenylamine
    • 4-Amino-3-fluoro-4'-(trifluoromethyl)biphenyl
    • 2-FLUORO-4-[4-(TRIFLUOROMETHYL)PHENYL]ANILINE
    • インチ: 1S/C13H9F4N/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2
    • InChIKey: HQKUYCXOYHZYFJ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C1C=CC(C(F)(F)F)=CC=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 26

[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011011350-500mg
4-Amino-3-fluoro-4'-(trifluoromethyl)biphenyl
856897-92-2 97%
500mg
$782.40 2023-08-31
Alichem
A011011350-250mg
4-Amino-3-fluoro-4'-(trifluoromethyl)biphenyl
856897-92-2 97%
250mg
$484.80 2023-08-31
Alichem
A011011350-1g
4-Amino-3-fluoro-4'-(trifluoromethyl)biphenyl
856897-92-2 97%
1g
$1504.90 2023-08-31

[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine 関連文献

Related Articles

[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amineに関する追加情報

Comprehensive Overview of [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine (CAS No. 856897-92-2)

The compound [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine (CAS No. 856897-92-2) is a specialized fluorinated biphenyl amine derivative that has garnered significant attention in pharmaceutical and materials science research. Its unique molecular structure, featuring both fluoro and trifluoromethyl substituents, makes it a valuable intermediate in the synthesis of advanced small-molecule drugs, liquid crystals, and organic electronic materials. Researchers are particularly interested in its potential applications in targeted drug delivery systems and high-performance polymers, aligning with the growing demand for precision medicine and sustainable materials.

One of the key reasons for the rising interest in [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine is its role in structure-activity relationship (SAR) studies. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug discovery. Recent studies have explored its utility in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing current trends in oncology and central nervous system (CNS) therapeutics. These applications resonate with popular search queries such as "fluorinated compounds in drug development" and "trifluoromethyl group benefits in pharmaceuticals."

From a materials science perspective, [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine is being investigated for its potential in organic light-emitting diodes (OLEDs) and flexible electronics. The compound's electron-withdrawing properties and thermal stability make it a candidate for high-efficiency emissive layers. This aligns with the surge in searches for "next-generation display materials" and "sustainable electronics," reflecting the industry's shift toward green technology solutions. Its compatibility with solution-processing techniques further enhances its appeal for large-scale manufacturing.

In addition to its technical applications, [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine is also a subject of patent literature and academic publications. Recent patents highlight its use in photoresist formulations for semiconductor fabrication, addressing the global demand for advanced chip materials. This connects with trending topics like "semiconductor supply chain innovation" and "materials for AI hardware." Furthermore, its regioselective functionalization capabilities make it a versatile building block for cascade reactions in organic synthesis, a topic frequently searched by synthetic chemists.

The synthesis of [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine typically involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by selective amination. Optimizing these processes is a focus area for process chemistry researchers, as evidenced by queries like "scalable synthesis of fluorinated biphenyls" and "amine protection strategies." The compound's purification and analytical characterization (e.g., via HPLC and NMR) are also critical to ensure batch-to-batch consistency, a priority for quality control in industrial settings.

Looking ahead, the demand for [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine is expected to grow, driven by its interdisciplinary applications. Its relevance to personalized medicine, renewable energy, and digital transformation positions it as a compound of strategic importance. As researchers continue to explore its potential, this fluorinated biphenyl amine will likely remain a focal point in both academic journals and industry reports, answering the call for innovative chemical solutions in a rapidly evolving technological landscape.

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